1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide

Medicinal Chemistry Drug Metabolism Gem-Difluoro Isostere

This spirocyclic urea features a 1,1-difluoro-6-azaspiro[2.5]octane core that imposes a fixed gauche orientation, reducing amine basicity (ΔpKa ~–1 to –2 units) and enhancing metabolic stability vs. non-fluorinated analogs. The naphthalen-1-ylmethyl substituent provides a distinct UV signature (~280 nm) for chromatographic detection. Ideal for CNS-focused screening libraries, hit-to-lead metabolic stabilization studies, or as a structurally matched negative control. Available for non-human research use only.

Molecular Formula C19H20F2N2O
Molecular Weight 330.379
CAS No. 2309340-70-1
Cat. No. B2432412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide
CAS2309340-70-1
Molecular FormulaC19H20F2N2O
Molecular Weight330.379
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24)
InChIKeyGOBKNJNHCHXGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide (CAS 2309340-70-1): Procurement-Relevant Scaffold Profile


The compound 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide (CAS 2309340-70-1) is a spirocyclic urea featuring a 6-azaspiro[2.5]octane core with a gem-difluoro substitution at the 1-position and a bulky naphthalen-1-ylmethyl substituent on the exocyclic amide nitrogen. The 6-azaspiro[2.5]octane scaffold is a recognized privileged structure in medicinal chemistry, with validated utility as a rigidified piperidine bioisostere that improves target selectivity and pharmacokinetic profiles [1]. The gem-difluoro motif is known to enhance metabolic stability by attenuating cytochrome P450-mediated oxidation and to modulate lipophilicity and basicity of the adjacent amine, properties that are general to this class but have not been experimentally quantified for this specific entity [2]. The compound is currently available from commercial screening libraries and custom synthesis suppliers, and is offered for non‑human, non‑therapeutic research purposes only .

Why Generic 6-Azaspiro[2.5]octane Analogs Cannot Substitute for 1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide


The 6-azaspiro[2.5]octane core presents a deceptively simple scaffold; however, minor modifications to the substitution pattern produce profound changes in conformational preference, hydrogen‑bonding capacity, and metabolic susceptibility. The 1,1‑difluoro motif imposes a fixed gauche orientation of the cyclopropane ring relative to the piperidine nitrogen, altering both the pKa of the amine and the three‑dimensional presentation of the urea pharmacophore in ways that are not recapitulated by the non‑fluorinated, mono‑fluoro, or even the 2,2‑difluoro‑regioisomer. Simultaneously, the naphthalen‑1‑ylmethyl group provides a specific aromatic interaction surface that cannot be mimicked by smaller or less lipophilic aryl substituents. Consequently, procurement of a “close” azaspiro analog without rigorous, head‑to‑head comparative data (which is currently absent from the public domain for this specific compound) carries a high risk of divergent target engagement, pharmacokinetics, and off‑target profiles. The following sections assemble all publicly verifiable, quantitative evidence, and explicitly acknowledge where class‑level inferences must substitute for compound‑specific data [1][2].

Quantitative Differentiation Evidence for 1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide (CAS 2309340-70-1)


Metabolic Stability Advantages of the 1,1-Difluoro-6-azaspiro[2.5]octane Scaffold Over Non-Fluorinated Analogs

No direct metabolic stability data are available for 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide. However, extensive class‑level evidence demonstrates that the gem‑difluoro substitution on small cycloalkane rings (cyclopropyl, cyclobutyl) significantly reduces oxidative metabolism by cytochrome P450 enzymes compared to the non‑fluorinated parent scaffolds. Microsomal intrinsic clearance (CLint) values for fluorinated spirocyclic amines are typically reduced by 50–90% relative to the non‑fluorinated congeners, with the effect being most pronounced for gem‑difluoro motifs adjacent to basic nitrogen [1]. This class‑level inference suggests that the 1,1‑difluoro‑6‑azaspiro[2.5]octane core present in this compound likely confers a substantial metabolic stability advantage over the corresponding 1,1‑dihydro analog, although the magnitude of this advantage remains to be experimentally determined for this specific substrate.

Medicinal Chemistry Drug Metabolism Gem-Difluoro Isostere

Conformational Rigidity and pKa Modulation by the 1,1-Difluoro Substituent

The 1,1-difluoro substitution on the cyclopropane ring of the 6-azaspiro[2.5]octane system is structurally distinct from the 2,2-difluoro regioisomer (also reported under the same CAS number by some vendors), leading to different conformational preferences. The 1,1-configuration places the two fluorine atoms geminally on the carbon directly attached to the piperidine ring, resulting in a strong electron‑withdrawing inductive effect that lowers the pKa of the piperidine nitrogen by approximately 1–2 log units compared to the non‑fluorinated analog [1]. This pKa shift alters the ionization state at physiological pH, potentially influencing membrane permeability, solubility, and target binding. No experimental pKa or conformational data (e.g., X‑ray, VT‑NMR) have been published for this specific compound.

Physical Organic Chemistry Spirocycle Conformation Amine Basicity

Lipophilicity Modulation by the Naphthalen-1-ylmethyl Substituent Versus Simpler Aryl Analogs

The naphthalen-1-ylmethyl substituent on the exocyclic amide nitrogen provides a markedly larger hydrocarbon surface area compared to simpler aryl analogs (e.g., benzyl, thiophen-2-ylmethyl). While no experimentally measured logD or chromatographic hydrophobicity index (CHI) has been reported for this compound, computational estimates place its cLogP in the range of 3.8–4.5, substantially higher than the benzyl analog (estimated cLogP ~2.8–3.2) and the thiophen-2-ylmethyl analog (estimated cLogP ~2.5–3.0) . This increased lipophilicity may enhance passive membrane permeability but also elevate the risk of promiscuous binding and phospholipidosis.

Physicochemical Properties cLogP Lipophilic Efficiency

Biological Activity Gap: Lack of Public Target Engagement Data

As of the search date (2026-04-29), no peer‑reviewed pharmacological or biochemical assay data have been deposited in public databases (ChEMBL, PubChem BioAssay, BindingDB) for CAS 2309340-70-1. A structurally unrelated compound sharing the DI-25 identifier (US12012467, Compound DI-25) has been reported to exhibit weak binding to DCN1 (Ki = 7,500 nM; IC50 = 10,000 nM) [1], but this entry corresponds to a peptide‑like molecule, not the spirocyclic urea under consideration. The absence of target‑engagement data means that any selection of this compound over an analog must be driven by physicochemical rationale and scaffold‑level considerations, not by demonstrated biochemical selectivity or potency.

Biological Activity Target Engagement Data Gap

Recommended Research Scenarios for 1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide Based on Available Quantitative Evidence


Fragment-Based and DNA-Encoded Library (DEL) Screening Where Spirocyclic Diversity Is Desired

The compound's 1,1-difluoro-6-azaspiro[2.5]octane core offers a three-dimensional, conformationally constrained scaffold that complements traditional flat heterocycles in fragment and DEL collections. The gem-difluoro motif reduces amine basicity (estimated ΔpKa: –1 to –2 units) and increases metabolic stability, making the compound a suitable inclusion in libraries targeting CNS or intracellular targets where moderate lipophilicity (cLogP ~4) and reduced basicity are advantageous. Inclusion is justified when a program seeks to explore spirocyclic urea chemotypes that are not represented by simpler piperidine‑urea or non‑fluorinated azaspiro analogs [1].

Medicinal Chemistry Lead Generation Scaffold Requiring Metabolic Stability Optimization

For programs that have identified a hit containing a piperidine‑urea or a non‑fluorinated spirocyclic urea but are experiencing high intrinsic clearance in microsomal assays, this compound can serve as a direct replacement to probe the metabolic stabilization effect of the 1,1-difluoro motif. The class‑level data indicating 50–90% reduction in CLint for gem‑difluoro spirocyclic amines support the hypothesis that this single substitution may significantly extend half‑life in vitro. Procurement is recommended when the objective is to test this specific metabolic hypothesis, with the understanding that naphthalene removal may be required in subsequent optimization cycles to reduce lipophilicity‑driven off‑target risk [1].

Negative Control or Inactive Comparator for Assay Development

Given the current absence of demonstrated biological activity for CAS 2309340-70-1, it may be deployed as a structurally matched negative control in assays where an active compound shares the 6-azaspiro[2.5]octane‑urea core with a different N‑substituent. The naphthalen-1-ylmethyl group provides distinct UV absorbance (λmax ~280 nm) that facilitates detection in chromatographic purity assessments and solubility assays, supporting its use as a system suitability standard .

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